1-Chloro-2-(methoxymethyl)-4-nitrobenzene
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Overview
Description
1-Chloro-2-(methoxymethyl)-4-nitrobenzene is an organic compound with the molecular formula C8H8ClNO3 It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a methoxymethyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-2-(methoxymethyl)-4-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-chloro-2-(methoxymethyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or distillation are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-(methoxymethyl)-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methoxymethyl group can be oxidized to a formyl or carboxyl group under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 1-chloro-2-(methoxymethyl)-4-aminobenzene.
Oxidation: Formation of 1-chloro-2-(formylmethyl)-4-nitrobenzene or 1-chloro-2-(carboxymethyl)-4-nitrobenzene.
Scientific Research Applications
1-Chloro-2-(methoxymethyl)-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific properties.
Pharmaceuticals: Potential use in the synthesis of pharmaceutical compounds due to its functional groups.
Agriculture: It may be used in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 1-chloro-2-(methoxymethyl)-4-nitrobenzene depends on the specific reaction or application. For example, in nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring. In reduction reactions, the nitro group undergoes a series of electron transfers to form an amino group.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-(methoxymethyl)benzene: Lacks the nitro group, making it less reactive in certain reactions.
1-Chloro-4-nitrobenzene: Lacks the methoxymethyl group, affecting its solubility and reactivity.
2-Chloro-4-nitrotoluene: Contains a methyl group instead of a methoxymethyl group, influencing its chemical properties.
Uniqueness
1-Chloro-2-(methoxymethyl)-4-nitrobenzene is unique due to the presence of both electron-withdrawing (nitro) and electron-donating (methoxymethyl) groups on the benzene ring. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-chloro-2-(methoxymethyl)-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-13-5-6-4-7(10(11)12)2-3-8(6)9/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVKPXXXKCFXAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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